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Compound of Interest

Compound Name:
4-Dimethylamino-2-nitrobenzoic

acid

Cat. No.: B8531639

Get Quote

Part 1: Chemical Identity & Structural Analysis
4-Dimethylamino-2-nitrobenzoic acid is a specialized aromatic intermediate characterized by

a "push-pull" electronic structure. Its core consists of a benzoic acid scaffold substituted with a

strong electron-withdrawing nitro group at the ortho position and a strong electron-donating

dimethylamino group at the para position. This unique substitution pattern imparts significant

solvatochromic properties and reactivity, making it a critical building block in the synthesis of

pharmaceuticals, dyes, and non-linear optical materials.
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Parameter Data

Chemical Name 4-(Dimethylamino)-2-nitrobenzoic acid

CAS Number 20129-83-3

Synonyms
2-Nitro-4-(dimethylamino)benzoic acid; 4-

Dimethylamino-2-nitro-benzoesaeure

Molecular Formula

C

H

N

O

Molecular Weight 210.19 g/mol

SMILES CN(C)C1=CC(C(O)=O)=C(N(=O)=O)C=C1

InChI Key ZXBMWJZLUDXEPS-UHFFFAOYSA-N

Appearance
Yellow to orange crystalline solid (due to

intramolecular charge transfer)

Structural Logic & Electronic Properties
The molecule exhibits a strong intramolecular charge transfer (ICT) due to the conjugation

between the electron-donating dimethylamino group (

) and the electron-withdrawing nitro group (

) and carboxyl group (

).

Electronic Push-Pull: The

-dimethylamino group pumps electron density into the benzene ring, while the

-nitro and
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-carboxyl groups withdraw it. This creates a highly polarized

-system.

Steric Strain: The ortho-nitro group exerts steric pressure on the adjacent carboxylic acid,

potentially twisting the carboxylate out of planarity, which affects pKa and solubility.

Zwitterionic Potential: In the solid state or neutral pH, the molecule may exist in a zwitterionic

form where the basic amine is protonated and the carboxylic acid is deprotonated, leading to

high melting points and poor solubility in non-polar solvents.

Part 2: Synthesis & Manufacturing Methodologies
For research and drug development purposes, purity and yield are paramount. Two primary

routes are recognized: the Oxidative Route (preferred for lab scale) and the Nucleophilic

Aromatic Substitution (SNAr) (industrial potential).

Method A: Oxidation of 4-Dimethylamino-2-nitrobenzaldehyde (Lab
Scale)
This method is preferred for its mild conditions and high specificity, avoiding the formation of

regioisomers common in direct nitration.

Precursor: 4-Dimethylamino-2-nitrobenzaldehyde (CAS 56670-20-3).[1]

Reagents: Silver(I) oxide (

) or Potassium Permanganate (

).

Solvent: Aqueous Ethanol or Acetone/Water.

Protocol:

Dissolution: Dissolve 10 mmol of 4-dimethylamino-2-nitrobenzaldehyde in 50 mL of acetone.

Oxidant Addition: Add an aqueous solution of

(1.2 eq) dropwise at 0–5°C to prevent over-oxidation of the amine.
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Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (disappearance of

aldehyde spot).

Workup: Filter off

precipitate. Acidify the filtrate with 1M HCl to pH 3–4.

Isolation: The yellow precipitate is filtered, washed with cold water, and recrystallized from

ethanol.

Method B: Nucleophilic Aromatic Substitution (SNAr)
This route utilizes the activation provided by the electron-withdrawing carboxyl group.

Precursor: 4-Fluoro-2-nitrobenzoic acid or 4-Chloro-2-nitrobenzoic acid.

Reagent: Dimethylamine (40% aqueous solution or anhydrous in THF).

Mechanism: The leaving group (F/Cl) at the 4-position is activated by the para-carboxyl

group. Note that the ortho-nitro group is meta to the leaving group and does not activate the

4-position via resonance, making this reaction slower than 2-halo-5-nitro analogues.

Protocol:

Setup: Charge a pressure vessel with 4-chloro-2-nitrobenzoic acid (1 eq) and DMF.

Amination: Add excess dimethylamine (3–5 eq).

Heating: Heat to 80–100°C for 6–12 hours.

Quench: Pour into ice water and acidify to precipitate the product.
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Reaction Logic

4-Dimethylamino-
2-nitrobenzaldehyde

Oxidation
(KMnO4 / Ag2O)

 Lab Route

4-Dimethylamino-
2-nitrobenzoic Acid
(CAS 20129-83-3)

 High Purity

4-Chloro-2-nitrobenzoic Acid SNAr
(NH(CH3)2, Heat)

 Industrial Route

 Cost Effective

Click to download full resolution via product page

Figure 1: Synthetic pathways for 4-Dimethylamino-2-nitrobenzoic acid highlighting the

oxidative and substitution routes.

Part 3: Physicochemical Properties
Understanding the physical behavior of CAS 20129-83-3 is vital for formulation and purification.

Property Value / Description Relevance

Melting Point >200°C (Decomposes)
High lattice energy due to

zwitterionic character.

pKa (Acid) ~3.5 (Predicted)

The ortho-nitro group

increases acidity via induction

compared to benzoic acid.

pKa (Base) ~2.5 (Predicted)
The nitro group reduces the

basicity of the aniline nitrogen.

Solubility
Soluble in DMSO, DMF, dilute

base. Poor in water, hexane.

Requires polar aprotic solvents

for reactions.

LogP ~1.36
Moderate lipophilicity; suitable

for cell permeability studies.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8531639/docs?utm_src=pdf-body-img#4-dimethylamino-2-nitrobenzoic-acid-structural-identity-synthesis-and-application-profiles
https://www.benchchem.com/product/b8531639/docs?utm_src=pdf-body#4-dimethylamino-2-nitrobenzoic-acid-structural-identity-synthesis-and-application-profiles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8531639?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 4: Applications in Drug Development & Research
1. Pharmaceutical Intermediate
The compound serves as a scaffold for substituted aminobenzoic acids. Reduction of the nitro

group (using

/Pd-C or Fe/HCl) yields 2-amino-4-(dimethylamino)benzoic acid, a precursor for:

Benzimidazole derivatives: Synthesized by cyclization of the diamine, often used as

anthelmintics or kinase inhibitors.

Folic Acid Antagonists: Analogues of PABA (para-aminobenzoic acid) that inhibit

dihydropteroate synthase.

2. Fluorescent Probes & Dyes
The donor-acceptor motif (

/

) creates a chromophore with absorption in the visible region.

Solvatochromism: Used to probe the polarity of enzyme binding pockets.

Quenchers: The nitro group is a known fluorescence quencher; reduction to the amine

restores fluorescence, making it a potential "turn-on" probe for nitroreductase activity in

hypoxic tumor tissues.

Part 5: Safety & Handling (GHS Classification)[5]
Signal Word:WARNING
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Hazard Statement Code Description

Skin Irritation H315 Causes skin irritation.[2][3]

Eye Irritation H319
Causes serious eye irritation.

[2][3]

STOT-SE H335
May cause respiratory

irritation.[4][2][3][5]

Handling Protocol:

PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory.

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow

oxidation or hydrolysis.

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber

(contains Nitrogen oxides).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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